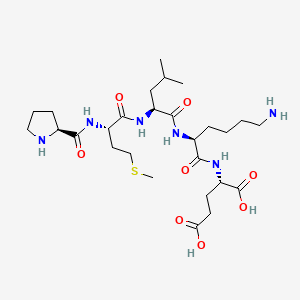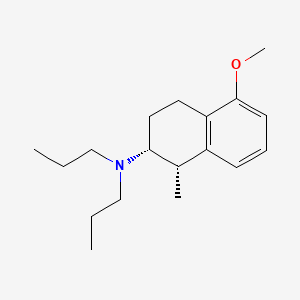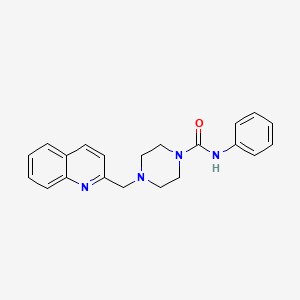
Vynfinit
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vintafolide is an investigational targeted cancer therapeutic currently under development by Endocyte and Merck & Co. It is a small molecule drug conjugate designed to target the folate receptor, which is overexpressed on certain cancers, such as ovarian cancer. The compound consists of a small molecule targeting the folate receptor and a potent chemotherapy drug, vinblastine .
Applications De Recherche Scientifique
Vintafolide has several scientific research applications, including:
Chemistry: Used as a model compound for studying targeted drug delivery systems.
Biology: Investigated for its ability to selectively target cancer cells expressing the folate receptor.
Medicine: Under clinical trials for the treatment of ovarian cancer and non-small-cell lung carcinoma.
Industry: Potential use in the development of targeted cancer therapies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Vintafolide is synthesized by conjugating a folate-targeting ligand to the chemotherapy drug vinblastine. The synthesis involves multiple steps, including the preparation of the folate ligand, the linker, and the vinblastine derivative. The final conjugation step involves the formation of a stable bond between the folate ligand and the vinblastine derivative through a linker .
Industrial Production Methods: Industrial production of vintafolide involves large-scale synthesis of the folate ligand, linker, and vinblastine derivative, followed by their conjugation under controlled conditions. The process requires stringent quality control measures to ensure the purity and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Vintafolide undergoes various chemical reactions, including:
Substitution Reactions: The folate ligand is attached to the vinblastine derivative through a substitution reaction involving the linker.
Common Reagents and Conditions:
Reagents: Folate ligand, vinblastine derivative, linker molecules.
Conditions: Controlled pH, temperature, and solvent conditions to ensure the stability of the conjugate.
Major Products: The major product of the reaction is the vintafolide conjugate, which consists of the folate ligand, linker, and vinblastine derivative .
Mécanisme D'action
Vintafolide minimizes off-target toxicity by delivering the vinca molecule directly and specifically to cancer cells that over-express the folate receptor. Once delivered to the cancer cell surface, vintafolide is internalized into the cancer cell via endocytosis, a natural cellular process. Inside the cell, the linker releases the chemotherapy drug, which kills the cancer cell .
Similar Compounds:
Farletuzumab: A monoclonal antibody targeting the folate receptor.
IMGN853: An antibody-drug conjugate targeting the folate receptor.
Uniqueness of Vintafolide: Vintafolide is unique due to its small molecule drug conjugate structure, which allows for selective delivery of the chemotherapy drug to cancer cells expressing the folate receptor. This targeted approach minimizes off-target toxicity and enhances the efficacy of the treatment .
Propriétés
Numéro CAS |
742092-03-1 |
|---|---|
Formule moléculaire |
C86H109N21O26S2 |
Poids moléculaire |
1917.0 g/mol |
Nom IUPAC |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-[2-[[[(1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carbonyl]amino]carbamoyloxy]ethyldisulfanyl]ethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C86H109N21O26S2/c1-6-82(129)35-42-36-85(78(127)132-5,64-47(21-26-106(39-42)41-82)46-12-8-9-13-50(46)95-64)49-30-48-57(34-58(49)131-4)105(3)75-84(48)23-27-107-25-11-22-83(7-2,74(84)107)76(125)86(75,130)77(126)103-104-81(128)133-28-29-134-135-40-56(73(123)124)100-70(119)55(33-62(113)114)99-69(118)54(32-61(111)112)98-67(116)51(14-10-24-90-79(87)88)96-68(117)53(31-60(109)110)94-59(108)20-19-52(72(121)122)97-66(115)43-15-17-44(18-16-43)91-37-45-38-92-65-63(93-45)71(120)102-80(89)101-65/h8-9,11-13,15-18,22,30,34,38,42,51-56,74-76,91,95,125,129-130H,6-7,10,14,19-21,23-29,31-33,35-37,39-41H2,1-5H3,(H,94,108)(H,96,117)(H,97,115)(H,98,116)(H,99,118)(H,100,119)(H,103,126)(H,104,128)(H,109,110)(H,111,112)(H,113,114)(H,121,122)(H,123,124)(H4,87,88,90)(H3,89,92,101,102,120)/t42-,51-,52-,53-,54-,55-,56-,74-,75+,76+,82-,83+,84+,85-,86-/m0/s1 |
Clé InChI |
KUZYSQSABONDME-QRLOMCMNSA-N |
SMILES isomérique |
CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)NNC(=O)OCCSSC[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)NCC1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O)CC)OC)C(=O)OC)O |
SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NNC(=O)OCCSSCC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O)CC)OC)C(=O)OC)O |
SMILES canonique |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NNC(=O)OCCSSCC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O)CC)OC)C(=O)OC)O |
Pictogrammes |
Irritant; Health Hazard |
Séquence |
XXDRDDX |
Synonymes |
(2R,3Z,5S,6Z,8S,9Z,11S,12Z,14S,15Z,19S)-5,8,14-tris(carboxymethyl)-2-(((2-((E)-((Z)-(((3aR,3a1S,4R,5S,5aR,10bR)-3a-ethyl-9-((5S,7R,9S)-5-ethyl-5-hydroxy-9-(methoxycarbonyl)-2,4,5,6,7,8,9,10-octahydro-1H-3,7-methano[1]azacycloundecino[5,4-b]indol-9-yl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



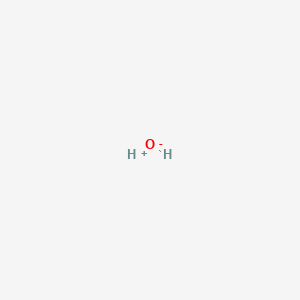
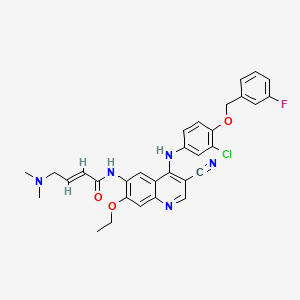
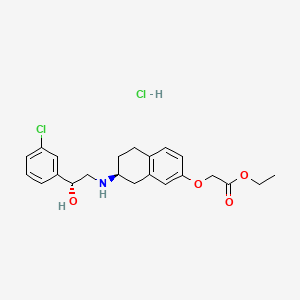
![trispiro[indole-3,2'-[1,3]dioxane-5',5''-[1,3]dioxane-2'',3'''-indole]-2,2'''(1H,1'''H)-dione](/img/structure/B1662962.png)
![4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide](/img/structure/B1662965.png)



